Cas no 18285-71-7 (Lecithindilauroyl)
Lecithindilauroyl structure
Product Name:Lecithindilauroyl
Numero CAS:18285-71-7
MF:C32H64NO8P
MW:621.826231956482
CID:907078
PubChem ID:65262
Update Time:2025-04-19
Lecithindilauroyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- Lecithindilauroyl
- 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
- 3,3'-Thiodipropionic acid dilauryl ester
- Antiox L
- didodecyl 3,3'-thiodipropionate
- didodecyl thiodipropionate
- Dilauroylphosphatidylcholine
- dilauryl
- dilauryl 3,3'-thiodipropionate
- dilaurylphosphatidylcholine
- dilaurylthiodipropionate
- DLT
- DLTDP
- DLTP
- DMPTP
- Lusmit
- milbanf
- tyoxb
- 1,2-Dlpc
- 1,2-dilauroylphosphatidylcholine
- 1,2-dilauroyl-sn-glycero-3-phosphocholine(1+)
- 3,5,9-Trioxa-4-phosphaheneicosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxododecyl)oxy)-, inner salt, 4-oxide
- EINECS 242-482-7
- SCHEMBL2733848
- IJFVSSZAOYLHEE-UHFFFAOYSA-N
- J-011645
- DTXSID30939637
- 1,2-Dilauroyl-rac-glycero-3-phosphocholine
- 127641-86-5
- rac-1,2-dilauroyl-glycero-3-phospho-choline
- 1,2-Dilauroyl-sn-glycero-3-phosphatidylcholine
- J-011981
- 18656-40-1
- DL-alpha-phosphatidylcholine,dilauroyl
- 1,2-Didodecanoyl-rac-glycero-3-phosphocholine
- DLPC;L-beta,gamma-Dilauroyl-alpha-lecithin
- (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
- DL-beta,gamma-Dilauroyl-alpha-lecithin
- 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 18285-71-7
- 2,3-Bis(dodecanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- MFCD00043210
- DB-215774
- DL-,-Dilauroyl--lecithin
-
- Inchi: 1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3
- Chiave InChI: IJFVSSZAOYLHEE-UHFFFAOYSA-N
- Sorrisi: P(=O)([O-])(OCC(COC(CCCCCCCCCCC)=O)OC(CCCCCCCCCCC)=O)OCC[N+](C)(C)C
Proprietà calcolate
- Massa esatta: 621.43722
- Massa monoisotopica: 621.43695500g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 42
- Conta legami ruotabili: 32
- Complessità: 705
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.1
- Superficie polare topologica: 111Ų
Proprietà sperimentali
- PSA: 111.19
Lecithindilauroyl Letteratura correlata
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
18285-71-7 (Lecithindilauroyl) Prodotti correlati
- 18656-38-7(1,2-Dimyristoyl-rac-glycero-3-phosphocholine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso